molecular formula C11H12N2O3S B12535534 2-ethenylbenzenesulfonic acid;1H-imidazole CAS No. 652129-52-7

2-ethenylbenzenesulfonic acid;1H-imidazole

Katalognummer: B12535534
CAS-Nummer: 652129-52-7
Molekulargewicht: 252.29 g/mol
InChI-Schlüssel: DZTGVLVYQADROR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethenylbenzenesulfonic acid;1H-imidazole is a compound that combines the properties of both 2-ethenylbenzenesulfonic acid and 1H-imidazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenylbenzenesulfonic acid;1H-imidazole typically involves the reaction of 2-ethenylbenzenesulfonic acid with 1H-imidazole under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-ethenylbenzenesulfonic acid;1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce sulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

2-ethenylbenzenesulfonic acid;1H-imidazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-ethenylbenzenesulfonic acid;1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-ethenylbenzenesulfonic acid;1H-imidazole include other sulfonic acid derivatives and imidazole-containing compounds. Examples include:

  • Benzenesulfonic acid
  • 1H-benzimidazole
  • 2-ethylbenzenesulfonic acid

Uniqueness

This compound is unique due to its combined structural features of both 2-ethenylbenzenesulfonic acid and 1H-imidazole. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

652129-52-7

Molekularformel

C11H12N2O3S

Molekulargewicht

252.29 g/mol

IUPAC-Name

2-ethenylbenzenesulfonic acid;1H-imidazole

InChI

InChI=1S/C8H8O3S.C3H4N2/c1-2-7-5-3-4-6-8(7)12(9,10)11;1-2-5-3-4-1/h2-6H,1H2,(H,9,10,11);1-3H,(H,4,5)

InChI-Schlüssel

DZTGVLVYQADROR-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC=CC=C1S(=O)(=O)O.C1=CN=CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.